4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14-7-8-17(13-15(14)2)22-21(26)25-11-9-16(10-12-25)20-23-18-5-3-4-6-19(18)24-20/h3-8,13,16H,9-12H2,1-2H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTCFPPUEPDSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then reacted with piperidine and a suitable carboxylic acid derivative to introduce the piperidine ring. Finally, the dimethylphenyl group is added through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Analyses
Role of Heterocyclic Linkers
- Piperidine vs. Furazan/Thiazolidinone: The piperidine-carboxamide moiety in the target compound and VU0155069 provides conformational flexibility, aiding in binding to deep hydrophobic pockets in kinases or receptors. In contrast, rigid furazan or thiazolidinone linkers in BIFAs and antimicrobial analogs restrict flexibility but enhance metabolic stability .
Pharmacokinetic Considerations
- Molecular Weight and Solubility :
- The target compound’s molecular weight (~400–450 g/mol, estimated) is lower than the sulfonyl-containing analog (495.0 g/mol, ), suggesting better oral bioavailability.
- Triazolyl benzimidazoles with polar triazole groups exhibit improved solubility compared to highly lipophilic dimethylphenyl derivatives, balancing membrane permeability and aqueous solubility .
Mechanistic Insights from Structural Analogs
- Anticancer Activity : BIFAs destabilize microtubules, leading to mitotic arrest, while piperidine-carboxamide derivatives (e.g., VU0155069) may inhibit kinases involved in cell proliferation .
- Antimicrobial Activity: Thiazolidinone derivatives disrupt bacterial membranes or enzymes, whereas triazolyl benzimidazoles interfere with bacterial communication (quorum sensing), reducing virulence .
Biological Activity
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.
This compound features a benzimidazole moiety linked to a piperidine ring, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, such as the condensation of 1H-benzo[d]imidazole-2-carboxylic acid with 3,4-dimethylphenylpiperazine in the presence of coupling agents like EDCI and HOBt, often conducted in organic solvents under inert conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.12 | |
| Compound B | A549 | 0.11 | |
| This compound | TBD | TBD | Current Study |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency. Further modifications to the chemical structure may enhance these activities.
Anti-inflammatory Activity
Benzimidazole derivatives have also been explored for their anti-inflammatory properties. For example, related compounds demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, with IC50 values around 0.86 µM for NO and 1.87 µM for TNF-α . Such findings suggest that modifications to the benzimidazole structure could yield new anti-inflammatory agents.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Research indicates that benzimidazole derivatives can modulate various signaling pathways involved in cell proliferation and apoptosis. For instance, compounds have been shown to influence the NF-kB pathway by restoring phosphorylation levels of IκBα and affecting p65 NF-kB protein expression in inflammatory contexts .
Case Studies
A notable case study involved the evaluation of similar benzimidazole derivatives against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin . Additionally, molecular docking studies revealed strong interactions between these compounds and target proteins, suggesting a basis for their biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization. Key steps include:
- Benzimidazole Formation : Reacting o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions (e.g., HCl or polyphosphoric acid) to generate the benzimidazole core .
- Piperidine Carboxamide Linkage : Coupling the benzimidazole moiety with a substituted piperidine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane .
- Optimization : Monitor intermediates via TLC/HPLC, and purify via column chromatography. Yields are improved by controlling temperature (60–80°C), using catalysts (e.g., DMAP), and ensuring stoichiometric excess of reactive groups .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of:
- Analytical Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98%) .
- Spectroscopic Techniques :
- 1H/13C NMR : Confirm aromatic protons (δ 7.0–8.5 ppm for benzimidazole), piperidine methylene signals (δ 1.5–3.0 ppm), and carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ = 403.2 for C22H23N4O) .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4). Low aqueous solubility is common; use co-solvents (e.g., cyclodextrins) for biological assays .
- logP : Determine via shake-flask method or computational tools (e.g., ChemAxon). Expected logP ~3.5–4.0 due to lipophilic benzimidazole and dimethylphenyl groups .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate interactions with target proteins (e.g., PI3K or histamine receptors). Prioritize hydrogen bonding with the carboxamide group and π-π stacking with the benzimidazole .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
- Contradictions : Resolve discrepancies between in silico predictions and experimental IC50 values by refining force fields or validating with mutagenesis studies .
Q. What structural modifications enhance selectivity for specific enzyme isoforms (e.g., COX-2 vs. COX-1)?
- Methodological Answer :
- SAR Studies : Systematically substitute the 3,4-dimethylphenyl group with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate steric/electronic effects .
- In Vitro Assays : Test against recombinant enzymes (e.g., COX-1/COX-2) using fluorogenic substrates. Calculate selectivity ratios (IC50 COX-1/IC50 COX-2) .
- Data Interpretation : Correlate substituent polarity (Hammett σ values) with activity; bulky groups may improve isoform specificity .
Q. How can conflicting data on cytotoxicity (e.g., varying IC50 across cell lines) be resolved?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., MCF-7, HeLa), passage numbers, and assay conditions (e.g., MTT vs. ATP-luminescence) .
- Metabolic Stability : Assess compound degradation in cell media via LC-MS; use fresh stocks to avoid artifacts .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to identify significant differences. Report 95% confidence intervals .
Q. What strategies mitigate off-target effects in vivo while maintaining therapeutic efficacy?
- Methodological Answer :
- Prodrug Design : Modify the carboxamide to a ester prodrug, improving bioavailability and reducing non-specific binding .
- Toxicogenomics : Profile gene expression (RNA-seq) in treated vs. control tissues to identify off-target pathways .
- Dose Optimization : Conduct PK/PD studies in rodent models to establish therapeutic windows (e.g., Cmax vs. LD50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
